molecular formula C17H22N6O3 B2909406 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1203207-29-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2909406
M. Wt: 358.402
InChI Key: UDZZCFGCSNEEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-bromoethyl)urea with 6-(ethylamino)-2-methylpyrimidin-4-amine, followed by the substitution of the bromine with an amino group using sodium azide and copper sulfate. The final step involves the cyclization of the resulting compound with acetic anhydride to form the target compound.

Starting Materials
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-bromoethyl)urea, 6-(ethylamino)-2-methylpyrimidin-4-amine, Sodium azide, Copper sulfate, Acetic anhydride

Reaction
Step 1: Reaction of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-bromoethyl)urea with 6-(ethylamino)-2-methylpyrimidin-4-amine in the presence of a base such as potassium carbonate to form 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea., Step 2: Substitution of the bromine in the intermediate compound with an amino group using sodium azide and copper sulfate to form 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)azido)ethyl)urea., Step 3: Cyclization of the intermediate compound with acetic anhydride in the presence of a base such as triethylamine to form the target compound, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-3-18-15-9-16(22-11(2)21-15)19-6-7-20-17(24)23-12-4-5-13-14(8-12)26-10-25-13/h4-5,8-9H,3,6-7,10H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZZCFGCSNEEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

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